Betamethasone phosphate
CAS No.: 360-63-4
VCID: VC0193506
Molecular Formula: C22H30FO8P
Molecular Weight: 472.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Betamethasone phosphate is a fast-acting ester prodrug of a corticosteroid that is used to treat inflammatory conditions . As a prodrug, it is rapidly hydrolyzed to provide betamethasone, which then agonizes glucocorticoid receptors . Betamethasone offers greater anti-inflammatory activity compared to prednisolone, with less sodium and water retention . It was granted FDA approval on March 3, 1965 . This medication provides relief for inflamed areas of the body and is used to treat a number of conditions, including inflammation, severe allergies, adrenal problems, arthritis, lung or breathing problems, blood or bone marrow problems, eye or vision problems, lupus, serious skin conditions, kidney problems, ulcerative colitis, and flare-ups of multiple sclerosis . Betamethasone works on the immune system to help relieve swelling, redness, itching, and allergic reactions . It is available in injectable and topical forms and is typically administered by a healthcare professional . Betamethasone sodium phosphate is a related compound that can be used topically to manage inflammatory skin conditions . Betamethasone is used to treat a variety of inflammatory, autoimmune, and hormonal conditions . It is also used to treat inflammatory diseases such as blepharitis and conjunctivitis . Common side effects include high blood pressure, fluid retention, high blood sugar, increased appetite or weight gain, and mood changes . The most serious side effects include reduced adrenal gland function and increased risk of infections . |
---|---|
CAS No. | 360-63-4 |
Product Name | Betamethasone phosphate |
Molecular Formula | C22H30FO8P |
Molecular Weight | 472.4 g/mol |
IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |
Standard InChI | InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |
Standard InChIKey | VQODGRNSFPNSQE-DVTGEIKXSA-N |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |
Purity | > 95% |
Synonyms | Bentelan betamethason sodium phosphate betamethasone 21-phosphate betamethasone disodium phosphate betamethasone disodium phosphate, (11beta)-isomer betamethasone phosphate betamethasone sodium phosphate betamethasone sodium phosphate, (11beta,16beta)-isomer Betnesol Celestone phosphate Rinderone |
Reference | Salem II, Najib NM: Pharmacokinetics of betamethasone after single-dose intramuscular administration of betamethasone phosphate and betamethasone acetate to healthy subjects. Clin Ther. 2012 Jan;34(1):214-20. doi: 10.1016/j.clinthera.2011.11.022. Epub 2011 Dec 9. [PMID:22154197] Yasir M, Sonthalia S: Corticosteroid Adverse Effects . [PMID:30285357] Gardill BR, Vogl MR, Lin HY, Hammond GL, Muller YA: Corticosteroid-binding globulin: structure-function implications from species differences. PLoS One. 2012;7(12):e52759. doi: 10.1371/journal.pone.0052759. Epub 2012 Dec 26. [PMID:23300763] Czock D, Keller F, Rasche FM, Haussler U: Pharmacokinetics and pharmacodynamics of systemically administered glucocorticoids. Clin Pharmacokinet. 2005;44(1):61-98. doi: 10.2165/00003088-200544010-00003. [PMID:15634032] FDA Approved Drug Products: Celestone Soluspan (betamethasone sodium phosphate and betamethasone acetate) injectable suspension British Pharmacopoeia: Betamethasone Sodium Phosphate MSDS |
PubChem Compound | 107782 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume